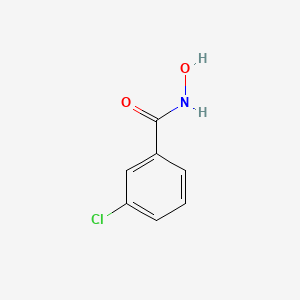

3-chloro-N-hydroxybenzamide

Description

Contextualizing the Hydroxamic Acid Class in Chemical Biology

Hydroxamic acids are a class of organic compounds characterized by the functional group RC(O)N(OH)R', where R and R' are organic residues. allresearchjournal.com This functional group is a key feature in a variety of biologically active molecules. allresearchjournal.comtaylorandfrancis.com In chemical biology, hydroxamic acids are particularly recognized for their potent ability to chelate metal ions. allresearchjournal.comtaylorandfrancis.com This property is central to their function as inhibitors of metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. taylorandfrancis.comresearchgate.net

The hydroxamic acid moiety can act as a bidentate ligand, forming stable five-membered rings with metal ions, a crucial interaction for inhibiting enzymes like matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and urease. allresearchjournal.comresearchgate.net The inhibition of these enzymes has implications for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. allresearchjournal.comwikipedia.org For instance, some hydroxamic acid-based drugs, such as Vorinostat and Panobinostat, are approved for cancer therapy due to their HDAC inhibitory activity. wikipedia.org

Furthermore, hydroxamic acids are found in nature as siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. researchgate.netwikipedia.org This natural role underscores the fundamental importance of the hydroxamic acid functional group in biological systems.

Significance of the Benzamide (B126) Scaffold in Chemical Research

The benzamide scaffold, a benzene (B151609) ring attached to an amide group, is a privileged structure in medicinal chemistry. researchgate.netresearchgate.net This structural motif is present in a vast number of approved drugs and clinical candidates, highlighting its importance in drug design and development. mdpi.com The versatility of the benzamide scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets like enzymes and receptors.

The aromatic ring of the benzamide can be readily substituted at various positions, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. researchgate.netnih.gov For example, the addition of electron-withdrawing groups can influence a molecule's potency and metabolic stability. nih.gov Research has shown that benzamide derivatives can exhibit a wide array of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory effects. mdpi.combrieflands.com

The benzamide core is a key component in the design of inhibitors for various targets, including FtsZ, a crucial protein in bacterial cell division, and programmed death-ligand 1 (PD-L1), a target in cancer immunotherapy. researchgate.netresearchgate.net The systematic exploration of the benzamide scaffold through structure-activity relationship (SAR) studies has led to the optimization of lead compounds with improved potency and selectivity. researchgate.net

Overview of 3-Chloro-N-hydroxybenzamide as a Research Probe and Lead Compound

This compound (CAS Number: 4070-53-5) integrates the key features of both the hydroxamic acid and benzamide classes. sigmaaldrich.com The presence of the chlorine atom at the 3-position of the benzene ring is a critical modification that can influence the compound's electronic properties and its interaction with biological targets. The substitution of a chlorine atom on a benzamide or related scaffold has been shown in various studies to modulate biological activity. taylorandfrancis.comnih.gov

As a research probe , this compound can be used to investigate the function and structure of enzymes, particularly metalloenzymes. Its ability to chelate metal ions allows it to be used in studies to understand the role of these ions in enzymatic catalysis. allresearchjournal.comresearchgate.net The term "probe" in this context refers to a molecule used to study other molecules or biological systems. acs.orgmdpi.com For instance, derivatives of hydroxybenzamides have been used as photoaffinity probes to identify and study the binding partners of drugs like chloroquine. mdpi.com

As a lead compound , this compound serves as a starting point for the development of new drugs. nih.gov Its core structure can be chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For example, various derivatives of N-hydroxybenzamides have been synthesized and evaluated as potential treatments for cancer and other diseases. acs.orggoogle.com The development of these derivatives often involves extensive SAR studies to understand how different substituents on the benzamide ring affect biological activity. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4070-53-5 sigmaaldrich.com |

| Linear Formula | C7H6ClNO2 sigmaaldrich.com |

| Molecular Weight | 171.58 g/mol |

Table 2: Related Research Compounds

| Compound Name | Research Context |

|---|---|

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | Identified as a lead compound in a high-throughput screen against Mycobacterium tuberculosis. nih.gov |

| 3-methoxybenzamide | A starting point for the optimization of FtsZ inhibitors. researchgate.net |

| 4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl)benzamide | A metabolite of the gastroprokinetic agent mosapride. nih.gov |

| N-(4-Chlorophenyl)-2-hydroxybenzamide | A precursor for the synthesis of chiral benzoxazepines with potential anti-tumor and anti-inflammatory activity. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4070-53-5 |

|---|---|

Molecular Formula |

C7H6ClNO2 |

Molecular Weight |

171.58 g/mol |

IUPAC Name |

3-chloro-N-hydroxybenzamide |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) |

InChI Key |

XZHJUCXKSNAJQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Chloro N Hydroxybenzamide and Its Analogs

Classical and Contemporary Approaches to Hydroxamic Acid Synthesis

The formation of the hydroxamic acid group (–CONHOH) is a key step, and several reliable methods are employed to achieve this transformation, each with its own set of advantages and specific applications. acs.org

Direct Amidation and Acylation Reactions with Hydroxylamine (B1172632)

A primary and straightforward method for synthesizing hydroxamic acids is the direct reaction of a carboxylic acid derivative with hydroxylamine (NH₂OH) or its salts. acs.orgresearchgate.net This approach leverages the nucleophilic nature of hydroxylamine to attack an activated carbonyl carbon.

The reaction of 3-chlorobenzoyl chloride with hydroxylamine hydrochloride represents a common and efficient route. Typically, the reaction is carried out in a biphasic system, such as water and diethyl ether, with a base like sodium carbonate to neutralize the hydrogen chloride formed. google.com This method is often preferred due to the high reactivity of the acyl chloride, which facilitates the reaction under mild conditions.

Another variation involves the use of aqueous hydroxylamine solutions, sometimes in the presence of a base like potassium hydroxide (B78521) in a solvent such as methanol. nih.gov This method is effective for converting esters to hydroxamic acids and can be applied to the synthesis of 3-chloro-N-hydroxybenzamide from a suitable ester precursor. nih.govtojqi.net

Transformations from Carboxylic Acid Derivatives (Esters, Amides, Acyl Chlorides)

The conversion of various carboxylic acid derivatives into hydroxamic acids provides a versatile toolkit for synthetic chemists.

From Esters: The reaction of methyl or ethyl esters with hydroxylamine is a widely used method. tojqi.net This transformation is typically conducted in the presence of a base, such as sodium methoxide (B1231860) or potassium hydroxide, in an alcoholic solvent. nih.govtojqi.net Continuous flow reactors have also been employed to enhance reaction rates and product purity for this type of conversion. organic-chemistry.org

From Amides: While less common, the enzymatic conversion of amides to hydroxamic acids using amidase enzymes has been reported. This method can offer high enantioselectivity. nih.gov

From Acyl Chlorides: As mentioned previously, the reaction of acyl chlorides with hydroxylamine is a robust method. researchgate.net For instance, 3-chlorobenzoyl chloride can be reacted with hydroxylamine to yield this compound. ontosight.ai This reaction's exothermicity requires careful temperature control to minimize the formation of byproducts.

Specialized Coupling Agent-Mediated Syntheses

To facilitate the formation of the amide bond between a carboxylic acid and hydroxylamine, various coupling agents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by hydroxylamine. This one-pot approach is particularly useful for sensitive substrates. nih.gov

Commonly used coupling agents include:

Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), is a popular choice for coupling carboxylic acids with hydroxylamine. nih.govresearchgate.net

Phosphonium and Uronium Salts: Reagents like l-[bis(dimethylamino) methylene]-1H-1,2,3 -triazolo [4,5-b] pyridinium (B92312) 3-oxidhexafluoro phosphate (B84403) (HATU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also effective coupling agents. nih.govacs.org

Other Activating Agents: Ethyl chloroformate and cyanuric chloride have also been utilized to activate carboxylic acids for subsequent reaction with hydroxylamine. researchgate.netnih.gov 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P) is another effective reagent, and its use can be accelerated by ultrasonication. organic-chemistry.org

Table 1: Comparison of Synthetic Methods for Hydroxamic Acid Formation

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acylation | Acyl Chloride | Hydroxylamine HCl, Base | High reactivity, good yields | Acyl chloride may be moisture sensitive |

| Ester Aminolysis | Ester | Hydroxylamine, Base | Milder conditions than acyl chlorides | Can require longer reaction times |

| Coupling Agent | Carboxylic Acid | EDC/HOBt, HATU, T3P, etc. | One-pot, good for sensitive substrates | Cost of coupling agents, byproduct removal |

Strategic Assembly of 3-Chlorobenzamide (B146230) Scaffolds

The synthesis of this compound fundamentally relies on the availability of the 3-chlorobenzamide core structure. This can be achieved through pathways starting with a pre-chlorinated precursor or by introducing the chlorine atom at a later stage.

Precursor-Based Synthesis Pathways (e.g., from Chlorobenzoic Acid Derivatives)

The most direct route to 3-chlorobenzamide involves starting with a commercially available 3-chlorinated benzene (B151609) derivative.

From 3-Chlorobenzoic Acid: 3-chlorobenzoic acid is a common precursor. patsnap.com It can be converted to 3-chlorobenzamide through several methods. One approach is the direct condensation with ammonia (B1221849) or amines, often catalyzed by an acid like sulfuric acid at elevated temperatures. A more common laboratory and industrial method involves the conversion of 3-chlorobenzoic acid to its more reactive acyl chloride, 3-chlorobenzoyl chloride, using reagents like thionyl chloride (SOCl₂). The subsequent reaction of the acyl chloride with aqueous ammonia provides 3-chlorobenzamide in good yield. chemblink.com

From 3-Chlorobenzonitrile: A method for preparing 3-chlorobenzamide involves the partial hydrolysis of 3-chlorobenzonitrile. patsnap.com This can be achieved under controlled acidic or basic conditions.

Introduction of Halogen Substituents onto the Aromatic Ring

An alternative strategy involves the direct halogenation of a benzamide (B126) or a related precursor. This approach is less common for the synthesis of a specific isomer like 3-chlorobenzamide due to potential challenges in controlling the regioselectivity of the chlorination reaction.

Electrophilic aromatic substitution reactions, such as chlorination, on a benzamide ring would typically require a Lewis acid catalyst. However, directing the chlorine to the meta position with high selectivity can be challenging. Other methods, such as the Hofmann rearrangement of N-chloro-3-chlorobenzamide derivatives, have also been explored. In some cases, halogenation can be performed on a substituted benzamide, for example, the bromination and chlorination of benzamide derivatives under controlled conditions. smolecule.com

Advanced Chemical Synthesis Leveraging N-Hydroxybenzamide Motifs

The N-hydroxybenzamide scaffold, a key structural feature of this compound, serves as a versatile precursor and directing group in a variety of advanced chemical syntheses. Modern synthetic methodologies increasingly leverage this motif to construct complex heterocyclic structures through innovative reaction pathways. These strategies, particularly intramolecular cascade reactions and transition metal-catalyzed C-H functionalization, offer efficient and atom-economical routes to valuable molecular architectures.

Intramolecular Cascade Annulation Reactions

Intramolecular cascade annulations involving N-hydroxybenzamide derivatives have emerged as a powerful strategy for the one-pot synthesis of polycyclic nitrogen-containing heterocycles, such as isoquinolones and indolizinones. mdpi.commdpi.com These reactions often proceed through a sequence of bond-forming events initiated by a single catalytic activation, allowing for the rapid construction of complex molecules from relatively simple starting materials.

A notable example is the Rhodium(III)-catalyzed intramolecular cascade annulation of O-substituted N-hydroxybenzamides. mdpi.comnih.gov This methodology has been effectively used in the total synthesis of natural products like rosettacin. nih.gov The process is typically triggered by the C-H activation of the benzamide ring, followed by a series of cyclization and amination steps to build the final heterocyclic system. mdpi.com

Detailed Research Findings:

Research has demonstrated the rhodium(III)-catalyzed sequential C-H activation and annulation of N-hydroxybenzamides with propargylic acetates to form NH-free isoquinolones. mdpi.com This process involves a cascade of C-H activation, alkyne insertion, intramolecular annulation, and N-O bond cleavage, forming two new C-C/C-N bonds and a heterocycle in a single operation. mdpi.com The reaction tolerates a wide range of substituents on the N-hydroxybenzamide ring, including both electron-donating and electron-withdrawing groups. mdpi.com For instance, N-hydroxybenzamides bearing chloro and bromo substituents at the para-position react efficiently to yield the desired isoquinolone products. mdpi.com

| N-Hydroxybenzamide Substituent (R) | Product | Yield (%) |

|---|---|---|

| H | 3-phenylisoquinolin-1(2H)-one | 89 |

| 4-Me | 6-methyl-3-phenylisoquinolin-1(2H)-one | 87 |

| 4-OMe | 6-methoxy-3-phenylisoquinolin-1(2H)-one | 83 |

| 4-F | 6-fluoro-3-phenylisoquinolin-1(2H)-one | 71 |

| 4-Cl | 6-chloro-3-phenylisoquinolin-1(2H)-one | 65 |

| 4-Br | 6-bromo-3-phenylisoquinolin-1(2H)-one | 53 |

Transition Metal-Catalyzed C-H Activation and Functionalization

The N-hydroxybenzamide functional group is an effective directing group in transition metal-catalyzed C-H activation. acs.orgnih.gov This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to synthesis. mdpi.com The oxygen and nitrogen atoms of the N-hydroxybenzamide group can coordinate to a metal center, positioning the catalyst to selectively activate a specific C-H bond, typically at the ortho-position of the benzene ring. acs.orgnih.gov

Various transition metals, including rhodium (Rh), ruthenium (Ru), palladium (Pd), and cobalt (Co), have been employed to catalyze the C-H functionalization of N-hydroxybenzamide derivatives. mdpi.commdpi.comscispace.com These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized products and heterocyclic systems. mdpi.com

Detailed Research Findings:

Ruthenium(II)-catalyzed C-H activation has been successfully applied to the intermolecular annulation of O-substituted N-hydroxybenzamides with 2-acetylenic ketones. scispace.comresearchgate.net This reaction proceeds with reverse regioselectivity, where the insertion of the alkyne is directed by weak coordination between the ketone's carbonyl group and the ruthenium catalyst. scispace.com The subsequent tandem cyclization yields polycyclic products containing an indolizidine structural motif. scispace.com The methodology demonstrates broad substrate scope, accommodating both electron-rich and electron-poor substituents on the N-methoxybenzamide starting material. scispace.com

| N-Methoxybenzamide Substituent (R) | Product | Yield (%) |

|---|---|---|

| H | 2-methoxy-3-phenylisoquinolin-1(2H)-one derivative | 91 |

| 4-Me | 6-methyl-2-methoxy-3-phenylisoquinolin-1(2H)-one derivative | 78 |

| 4-OMe | 6-methoxy-2-methoxy-3-phenylisoquinolin-1(2H)-one derivative | 85 |

| 4-CF3 | 6-(trifluoromethyl)-2-methoxy-3-phenylisoquinolin-1(2H)-one derivative | 65 |

| 4-Cl | 6-chloro-2-methoxy-3-phenylisoquinolin-1(2H)-one derivative | 72 |

| 3-Me | 7-methyl-2-methoxy-3-phenylisoquinolin-1(2H)-one derivative | 81 |

Molecular Interactions and Mechanistic Studies of 3 Chloro N Hydroxybenzamide Derivatives in Biological Systems

Coordination Chemistry and Metal Chelation Research

The functionality of many 3-chloro-N-hydroxybenzamide derivatives as enzyme inhibitors is intrinsically linked to their ability to form coordination complexes with metal ions. The hydroxamic acid moiety is a well-established chelating agent, capable of binding to various transition metal ions that are essential for the catalytic activity of numerous enzymes. nih.govdergipark.org.tr

Hydroxamic acids, including the this compound framework, are recognized for their high affinity for hard metal ions like ferric iron (Fe(III)) and zinc (Zn(II)). nih.gov This chelating ability stems from the hydroxamate group, which typically acts as a bidentate ligand, coordinating the metal ion through the carbonyl oxygen and the hydroxylamino oxygen. This forms a stable five-membered ring structure.

Research into derivatives of this compound has provided specific insights into this process. For instance, in studies involving the metallo-β-lactamase (MBL) Bla2 from Bacillus anthracis, a derivative named 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide was investigated. nih.govresearchgate.net Molecular docking and dynamics simulations revealed that the hydroxamate group attached to the aromatic ring plays a critical role in coordinating the zinc ions (Zn(II)) within the enzyme's active site. researchgate.net This bidentate chelation is a key mechanistic step in the inhibition of such metalloenzymes. The stability of these metal-ligand complexes is fundamental to their biological action. researchgate.net

Table 1: Metal Chelation Properties of Hydroxamic Acid Derivatives

| Compound Class | Metal Ions Chelated | Chelation Moiety | Binding Mode |

|---|---|---|---|

| Hydroxamic Acids | Fe(III), Zn(II) | Hydroxamate (-CONHOH) | Bidentate |

The capacity for potent metal chelation directly translates to the potential for metalloenzyme inhibition. Metalloenzymes rely on a coordinated metal ion, often Zn(II) or Fe(III), to catalyze biochemical reactions, including substrate hydrolysis. dovepress.com By binding to and sequestering the catalytic metal ion, hydroxamic acid-based inhibitors like derivatives of this compound can effectively block the enzyme's function. nih.gov

The inhibition of MBLs serves as a clear example. These bacterial enzymes utilize one or two zinc ions to hydrolyze β-lactam antibiotics, conferring antibiotic resistance. researchgate.net Inhibitors that can effectively chelate these zinc ions can restore the efficacy of β-lactam drugs. The derivative 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide was shown to bind both Zn²⁺ ions in the active site of the MBL Bla2, demonstrating competitive inhibition. nih.gov This mechanism, where the inhibitor competes with the substrate for the enzyme's active site, is a common strategy for targeting metalloenzymes. researchgate.net The effectiveness of this chelation-based inhibition underscores its importance as a therapeutic strategy against antibiotic-resistant bacteria and in other diseases involving metalloenzymes, such as cancer, where matrix metalloproteinases (MMPs) are key targets. nih.govdovepress.com

Enzymatic Inhibition Profiles and Research Mechanisms

Building on their metal-chelating properties, derivatives of this compound have been investigated as inhibitors of several classes of metalloenzymes. The specific substitutions on the benzamide (B126) core allow for modulation of selectivity and potency against different enzyme targets.

Histone deacetylases (HDACs) are a class of zinc-dependent enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. mdpi.com Their dysregulation is linked to various cancers, making them a significant therapeutic target. mdpi.com Benzohydroxamic acids are a prominent class of HDAC inhibitors, where the hydroxamate group chelates the Zn(II) ion in the catalytic active site. ugent.beexplorationpub.com

Research has focused on developing derivatives with selectivity for specific HDAC isoforms to minimize off-target effects. nih.gov A study on N-hydroxycinnamamide-based inhibitors, which share the core hydroxamic acid feature, developed a derivative incorporating a 3-chloro-benzamide moiety: (S,E)-3-Chloro-N-(1-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenoxy)-3-(1H-indol-3-yl)propan-2-yl)benzamide. acs.org This compound exhibited potent and selective inhibition of HDAC1 and HDAC3 over other isoforms. acs.org The catalytic pathway is blocked by the inhibitor's hydroxamic acid group forming a stable coordination complex with the active site's Zn(II) ion, preventing the deacetylation of the histone substrate. explorationpub.com

Table 2: HDAC Inhibition Profile of a 3-Chloro-benzamide Derivative (Compound 11r)

| HDAC Isoform | IC₅₀ (nM) acs.org |

|---|---|

| HDAC1 | 11.8 |

| HDAC2 | 498.1 |

| HDAC3 | 3.9 |

| HDAC4 | 5700.4 |

| HDAC6 | 308.2 |

| HDAC8 | 2000.8 |

| HDAC11 | 900.4 |

Compound 11r: (S,E)-3-Chloro-N-(1-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenoxy)-3-(1H-indol-3-yl)propan-2-yl)benzamide

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). dovepress.comnih.gov Overactivity of MMPs is implicated in pathological conditions such as arthritis, cardiovascular diseases, and cancer metastasis. nih.govgoogle.com The catalytic mechanism of MMPs involves a Zn(II) ion at the active site, which is a primary target for inhibitors. nih.gov

Hydroxamic acids, including derivatives of this compound, have been explored as MMP inhibitors. ontosight.aigoogle.com Their inhibitory action typically relies on the bidentate chelation of the catalytic zinc ion, which prevents the enzyme from binding to and degrading its protein substrates, such as collagen. nih.gov Research on related structures has identified potent MMP inhibitors. For example, a study on salicylanilides found that N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide was a potent inhibitor of inducible nitric oxide synthase (iNOS) and suppressed the expression of MMP-13 in TNF-α-stimulated chondrocytes. researchgate.net The inhibition of MMP-13 is significant as this enzyme is a key collagenase involved in cartilage degradation in arthritis. researchgate.net

Table 3: MMP Inhibition Activity of a Related Benzamide Derivative

| Compound | Target Enzyme | Biological Effect |

|---|

The versatile nature of the this compound scaffold and its derivatives extends to the inhibition of other enzymes.

Metallo-β-Lactamases (MBLs): As previously discussed, the derivative 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide is a competitive inhibitor of the Bla2 MBL from Bacillus anthracis. researchgate.net It demonstrated a Ki value of 6.4 ± 1.7 µM, highlighting its potential to combat antibiotic resistance by targeting the essential zinc ions in these enzymes. nih.govresearchgate.net

Urease: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov While direct inhibition data for this compound is limited, research on related compounds shows that derivatives of 3-chlorobenzoic acid exhibit notable urease inhibitory activity. nih.gov The mechanism for many urease inhibitors involves interaction with the nickel ions in the enzyme's active site. enzytec.com

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of ubiquitous zinc metalloenzymes crucial for processes like pH homeostasis and CO₂ transport. tandfonline.comnih.gov While many sulfonamides are known CA inhibitors, other chemical classes have been explored. sigmaaldrich.com The fundamental principle of inhibiting these enzymes often involves targeting the catalytic Zn(II) ion. Although direct studies linking this compound to CA inhibition are not prominent, the core mechanism of zinc chelation is a viable strategy for designing inhibitors for this enzyme class. nih.gov

Ribonucleotide Reductase (RNR): RNR is an iron-dependent enzyme essential for DNA synthesis and repair, making it a target in cancer therapy. google.comnih.gov Known inhibitors like hydroxyurea (B1673989) function by interfering with the enzyme's metal cofactor. googleapis.com While direct RNR inhibition by this compound is not extensively documented, the principle of metal chelation is a key strategy in designing RNR inhibitors. googleapis.com

Table 4: Inhibition Profile Against Other Enzymes

| Enzyme | Inhibitor | Inhibition Type/Finding | Ki / IC₅₀ Value |

|---|---|---|---|

| Metallo-β-Lactamase (Bla2) | 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide | Competitive researchgate.net | 6.4 ± 1.7 µM researchgate.net |

Investigation of Specific Molecular Targets and Cellular Process Modulation

Research into this compound and its derivatives, particularly salicylamides, has revealed significant interactions with various molecular targets, leading to the modulation of critical cellular processes. These investigations are crucial for understanding the mechanisms that underpin their therapeutic potential.

Direct Interactions with Biomacromolecules (e.g., Proteins, Nucleic Acids)

Derivatives of this compound exert their biological effects by physically binding to and altering the function of essential biomacromolecules. The primary targets identified are proteins, including enzymes and regulatory proteins, rather than nucleic acids directly.

Hydroxamic acids, a class to which this compound belongs, have been studied as inhibitors of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). ontosight.ai The mechanism often involves the compound binding to the enzyme's active site, which can block substrate access and inhibit its activity. For instance, certain N-hydroxybenzamide derivatives have been shown to interact with the co-factor binding site of DNA ligases, essential enzymes for maintaining genomic integrity. researchgate.net Molecular docking studies have predicted that these compounds form polar interactions with key amino acid residues such as Arg211 and Asp125 in the binding site of Mycobacterium tuberculosis DNA ligase (LigA). researchgate.net

Furthermore, specific derivatives have been engineered to target other critical proteins. Research has led to the development of Proteolysis Targeting Chimeras (PROTACs) based on a 4-chloro-N-hydroxybenzamide scaffold to induce the degradation of Histone Deacetylase 8 (HDAC8). chemrxiv.org In other studies, a derivative, N-(3-chlorobenzyl)-N-(3,5-dihydroxyphenethyl)-4-hydroxybenzamide, was identified as a promising ligand for the RNA-binding protein HuR. researchgate.net A salicylamide (B354443) derivative named ZT-1a was developed as a selective inhibitor of SPAK and OSR1 kinases by binding to their C-terminal allosteric sites rather than the more common ATP-binding pocket. exeter.ac.uk

| Derivative Class / Compound | Protein Target | Nature of Interaction / Effect |

|---|---|---|

| Hydroxamic Acids (general class) | Histone Deacetylases (HDACs) | Inhibition. ontosight.ai |

| Hydroxamic Acids (general class) | Matrix Metalloproteinases (MMPs) | Inhibition. ontosight.ai |

| N-hydroxybenzamide derivative | Mycobacterium tuberculosis DNA Ligase (LigA) | Binds to co-factor binding site, interacting with Arg211 and Asp125. researchgate.net |

| 4-chloro-N-hydroxybenzamide scaffold | Histone Deacetylase 8 (HDAC8) | Forms the basis of PROTACs designed to induce HDAC8 degradation. chemrxiv.org |

| ZT-1a (salicylamide derivative) | SPAK/OSR1 Kinases | Binds to C-terminal allosteric site, causing non-ATP-competitive inhibition. exeter.ac.uk |

| N-(3-chlorobenzyl)-N-(3,5-dihydroxyphenethyl)-4-hydroxybenzamide | HuR (RNA-binding protein) | Identified as a promising binding ligand. researchgate.net |

Modulation of Key Cellular Pathways (e.g., DNA Replication, Cell Cycle Regulation, Mitochondrial Function)

The interaction of these compounds with biomacromolecules triggers downstream effects on major cellular pathways, including energy metabolism, cell division, and DNA synthesis.

Mitochondrial Function A prominent mechanism of action for salicylamide derivatives, such as Niclosamide, is the disruption of mitochondrial function. mdpi.com These compounds act as protonophores, translocating protons across the inner mitochondrial membrane. mdpi.com This action dissipates the proton gradient, effectively uncoupling oxidative phosphorylation from ATP synthesis, which leads to a rapid depletion of cellular energy. mdpi.comevitachem.comresearchgate.net Studies have demonstrated that treatment with these compounds causes a concentration- and time-dependent decrease in ATP production and can induce mitochondrial fragmentation. frontiersin.org

DNA Replication and Cell Cycle Regulation Derivatives of this compound have been found to interfere with DNA replication, particularly in the context of viral infections. acs.orgmdpi.com By inhibiting viral DNA replication, these compounds effectively halt the propagation of the virus. researchgate.netnih.gov In eukaryotic cells, the process of DNA replication is tightly controlled and linked to the cell cycle. nih.gov The unwinding of DNA during replication creates topological stress that, if not resolved, can lead to the stalling of replication forks and DNA damage. mdpi.com Inhibitors of DNA replication can induce what is known as replication stress, which often triggers the phosphorylation of histone H2AX. nih.gov This modification is a key signal for DNA damage, particularly DNA double-strand breaks, which can arrest the cell cycle and lead to apoptosis, especially in cells currently in the S-phase (synthesis phase) of the cell cycle. nih.govembopress.org This provides a mechanism by which inhibiting DNA replication can selectively eliminate rapidly dividing cells.

| Cellular Pathway | Derivative / Class | Specific Effect |

|---|---|---|

| Mitochondrial Function | Niclosamide (salicylamide derivative) | Acts as a protonophore, uncoupling oxidative phosphorylation and depleting ATP. mdpi.comevitachem.com |

| Mitochondrial Function | Niclosamide | Induces mitochondrial fragmentation and reduces ATP production in a dose-dependent manner. frontiersin.org |

| DNA Replication | Salicylamide derivatives (e.g., compounds 6, 43) | Inhibit human adenovirus DNA replication. acs.org |

| Cell Cycle Regulation | DNA Replication Inhibitors (general) | Induce replication stress, leading to histone H2AX phosphorylation (a DNA damage marker) and S-phase cell apoptosis. nih.gov |

Mechanistic Elucidation of Antimicrobial and Antifungal Actions

The mechanisms by which this compound derivatives combat microbial and fungal pathogens are multifaceted, often involving the disruption of fundamental cellular processes in the pathogen.

Antimicrobial Mechanisms Salicylanilides, a related class of compounds, are known to possess antibacterial properties. nih.gov The mechanism for some derivatives is believed to involve the inhibition of bacterial two-component regulatory systems (TCS), which are crucial for sensing and responding to environmental changes. nih.gov The presence of a hydroxyl group on the benzamide ring appears to be important, likely by enhancing hydrogen bonding interactions with bacterial protein targets. Research on specific 4- and 5-chloro-2-hydroxybenzamide derivatives has demonstrated bactericidal activity against multidrug-resistant strains like MRSA. nih.gov

Antifungal Mechanisms The antifungal action of these compounds is strongly linked to mitochondrial disruption. researchgate.net In fungi, salicylanilide (B1680751) derivatives like Niclosamide inhibit oxidative phosphorylation, which depletes ATP and increases the production of reactive oxygen species (ROS), ultimately causing fungal cell death. researchgate.net Beyond energy disruption, these compounds can also inhibit the formation of biofilms, which are protective communities of microorganisms. nih.gov Mechanistic studies on novel matrine-hydroxamic acid derivatives showed they could both prevent the formation of and disrupt established Candida albicans biofilms. nih.gov Molecular docking studies suggest these antifungal effects may be mediated through interactions with fungal proteins like secreted aspartic proteinases (SAPs). nih.gov

| Organism Type | Derivative / Class | Mechanism of Action |

|---|---|---|

| Bacteria (general) | Salicylanilides | Inhibition of two-component regulatory systems (TCS). nih.gov |

| MRSA | 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Bactericidal activity; specific target not fully elucidated. nih.gov |

| Fungi (general) | Niclosamide (salicylamide derivative) | Targets fungal mitochondria, inhibiting oxidative phosphorylation and ATP synthesis, and promoting ROS formation. researchgate.net |

| Candida albicans | Matrine-hydroxamic acid derivatives | Prevents biofilm formation and disrupts established biofilms, possibly by targeting SAP proteins. nih.gov |

Research into Antiviral Mechanisms (e.g., Adenovirus Inhibition at Entry or Replication Stages)

A significant body of research has focused on the antiviral properties of salicylamide derivatives against human adenoviruses (HAdVs), revealing that these compounds can inhibit the viral life cycle at multiple distinct stages. researchgate.net

Inhibition of Viral Entry The initial stages of viral infection, including attachment to the host cell and entry, are viable targets. Research has identified salicylamide derivatives that specifically block HAdV at a post-attachment stage. For example, compound 16 (JMX0493) was found to inhibit the escape of viral particles from the endosome. nih.govresearchgate.net This is a critical step where the virus must penetrate a cellular membrane to release its genetic material into the cytoplasm. By preventing this escape, the compound effectively traps the virus within the endosome, barring the subsequent uncoating of the viral capsid and presentation of the lytic protein VI, which is necessary for infection to proceed. nih.govresearchgate.net

Inhibition of Viral Replication and Late-Stage Events Many salicylamide derivatives exert their antiviral effect by targeting the replication of the viral genome. acs.orgcsic.es Compounds such as Niclosamide have been shown to potently inhibit HAdV DNA replication in cell-based assays. mdpi.comnih.gov This directly prevents the production of new viral genomes, a prerequisite for assembling new virus particles. Other derivatives have been found to act at even later stages of the viral life cycle, after DNA replication has already occurred. acs.orgcsic.es These compounds likely interfere with the assembly of new virions or their subsequent release from the host cell. The existence of derivatives that act at different stages—entry, replication, and late events—highlights the diverse mechanisms through which this chemical class can combat viral infections.

| Inhibition Stage | Derivative / Compound | Specific Mechanism of Action |

|---|---|---|

| Entry | Compound 16 (JMX0493) (Salicylamide derivative) | Inhibits viral particle escape from the endosome, preventing uncoating and presentation of lytic protein VI. nih.govresearchgate.net |

| Entry | Compounds 13, 62, 70 (Salicylamide derivatives) | Exert activity within the HAdV entry pathway. csic.es |

| DNA Replication | Niclosamide | Prevents detectable HAdV DNA replication. mdpi.comnih.gov |

| DNA Replication | Compounds 6, 14, 43, 60 (Salicylamide derivatives) | Target the HAdV DNA replication process. acs.orgcsic.es |

| Late Stage (Post-Replication) | Compounds 11, 17, 20, 46, 47, 58 (Salicylamide derivatives) | Inhibit steps that occur after HAdV DNA replication. acs.orgcsic.es |

Structure Activity Relationship Sar and Computational Chemistry Investigations of 3 Chloro N Hydroxybenzamide Analogs

Structural Determinants of Biological Activity

The biological activity of 3-chloro-N-hydroxybenzamide analogs is intricately linked to their structural features. Key determinants include the nature and position of substituents on the aromatic ring and the integrity of the N-hydroxyamide functional group.

Influence of Halogenation and Aromatic Substituent Position

The presence and position of halogen atoms on the benzamide (B126) ring system are critical modulators of biological activity. Halogens, such as chlorine, bromine, and fluorine, influence the molecule's physicochemical properties, including lipophilicity, electronic character, and steric profile, which in turn affect target binding and cell permeability.

Research on various benzamide derivatives has demonstrated that both the type of halogen and its location (ortho, meta, or para) can dramatically alter efficacy. For instance, in a series of N-benzoyl-2-hydroxybenzamides, the presence of a bromine substituent on the salicylic (B10762653) acid ring was found to be important for activity. nih.gov A comparison between bromine, chlorine, and fluorine substituents revealed that bromine-substituted compounds were the most active, followed by fluorine, which was slightly better than the corresponding chlorine-substituted analogs. nih.gov This suggests that not just the electronegativity, but also the size and polarizability of the halogen are crucial for optimal interaction with the target.

The position of the halogen substituent is equally important. Studies on N-phenylbenzamide derivatives have shown that para-substituted compounds are often more active than their ortho and meta counterparts. ekb.eg For example, in a series of N-hydroxycinnamamide-based HDAC inhibitors, para-substituted benzamide analogs showed a marked increase in potency, while ortho- and meta-substituted compounds exhibited inferior activity. acs.org This positional preference indicates that the substituent at the para position may be involved in key interactions within the binding site of the target enzyme. In contrast, ortho substituents can introduce steric hindrance, which may disrupt the optimal conformation for binding. researchgate.net

The following table illustrates the effect of substituent position on the inhibitory activity of selected benzamide derivatives against Histone Deacetylase (HDAC).

Click on the headers to sort the data.

| Compound | Substituent Position | HDAC Inhibition IC₅₀ (nM) | Reference |

|---|---|---|---|

| (S,E)-N-(1-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenoxy)-3-(1H-indol-3-yl)propan-2-yl)benzamide | Unsubstituted | 31.2 | acs.org |

| (S,E)-N-(1-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenoxy)-3-(1H-indol-3-yl)propan-2-yl)-4-methylbenzamide | para-Methyl | 5.6 | acs.org |

| (S,E)-3-chloro-N-(1-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenoxy)-3-(1H-indol-3-yl)propan-2-yl)benzamide | meta-Chloro | 148 | acs.org |

| (S,E)-N-(1-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenoxy)-3-(1H-indol-3-yl)propan-2-yl)-2-methoxybenzamide | ortho-Methoxy | 55.6 | acs.org |

Role of the N-Hydroxyamide Moiety and its Modifications

The N-hydroxyamide group (also known as a hydroxamic acid) is a crucial pharmacophore in a vast number of biologically active compounds, including this compound. researchgate.net This functional group is a key feature in all reported histone deacetylase (HDAC) inhibitors, where it acts as a zinc-chelating group, binding to the zinc ion in the active site of the enzyme. researchgate.net This interaction is fundamental to the inhibitory activity of these compounds.

The N-hydroxyamide moiety is known to be a strong proton donor and a chelator of metal cations. researchgate.net Its ability to form hydrogen bonds and coordinate with metal ions is central to its biological function. ulb.ac.be Modifications to this group can have a profound impact on activity. For instance, the conversion of the N-hydroxyamide to its corresponding ester or other derivatives can alter its binding affinity and stability. nih.gov In some cases, N-hydroxy amide-containing peptides have shown enhanced stability to enzymatic degradation. irb.hr

The synthesis of various N-hydroxybenzamide derivatives has been a strategy to explore the chemical space around this important pharmacophore. For example, new 2-amino-N-hydroxybenzamide derivatives have been synthesized and screened for antimicrobial activities. researchgate.net The modification of the N-hydroxyamide moiety is a key strategy in drug design to fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds.

Effects of Substitutions on Pharmacophoric Groups

The "cap" group often interacts with the surface of the enzyme, contributing to binding affinity and selectivity. nih.gov For example, in a study of tubastatin A derivatives, modifications to the cap group, including the introduction of fluorinated bi-, tri-, and tetracyclic systems, were shown to enhance antitumor activity. rsc.org The linker region connects the cap and the ZBG, and its length and flexibility are critical for positioning the ZBG correctly within the enzyme's active site. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential spatial arrangement of these functional groups required for biological activity. acs.org For benzamide derivatives, pharmacophore models often include features like hydrogen bond acceptors and donors, aromatic rings, and hydrophobic groups. nih.govtandfonline.com By understanding the effects of substitutions on these pharmacophoric groups, medicinal chemists can design new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity in a quantitative manner. These approaches are invaluable for predicting the activity of new compounds and for understanding the underlying mechanisms of action.

Physico-Chemical Parameter-Based Approaches (e.g., Hammett Constants, Lipophilicity)

This classical QSAR approach, often referred to as Hansch analysis, relates biological activity to various physicochemical parameters of the substituents. Key parameters include:

Hammett Constants (σ): This parameter quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. mdpi.com The value of σ depends on both the nature of the substituent and its position (meta or para). pitt.edu Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. mdpi.com The electronic properties of substituents can influence how a molecule interacts with its biological target. researchgate.net

The following table presents Hammett constants and lipophilicity parameters for some common substituents.

Click on the headers to sort the data.

| Substituent | Hammett Constant (σp) | Hydrophobicity Constant (π) | Reference |

|---|---|---|---|

| -H | 0.00 | 0.00 | pitt.edu |

| -Cl | 0.23 | 0.71 | pitt.edu |

| -Br | 0.23 | 0.86 | pitt.edu |

| -F | 0.06 | 0.14 | pitt.edu |

| -CH₃ | -0.17 | 0.56 | pitt.edu |

| -NO₂ | 0.78 | -0.28 | pitt.edu |

Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR)

3D-QSAR methods consider the three-dimensional properties of molecules to explain their biological activities. These approaches are particularly useful for understanding the steric and electrostatic interactions between a ligand and its receptor.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities using partial least squares (PLS) regression. jst.go.jpnih.gov The results are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. jst.go.jp For example, a CoMFA study on benzamide derivatives revealed that steric effects were more important than electrostatic effects for their antiallergic activities. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. semanticscholar.org This provides a more detailed picture of the molecular properties that influence biological activity. CoMSIA models have been successfully applied to various classes of compounds, including hydroxamic acid derivatives as urease inhibitors. researchgate.net

The table below summarizes the statistical results of a 3D-QSAR study on a series of HDAC inhibitors.

Click on the headers to sort the data.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions | Reference |

|---|---|---|---|---|

| CoMFA | 0.779 | 0.975 | Not specified | sci-hub.se |

| CoMSIA | 0.665 | 0.976 | Steric (43.0%), Electrostatic (26.4%), Hydrophobic (20.3%) | sci-hub.se |

| CoMFA (thienyl-based hydroxamic acids) | Not specified | Not specified | Improved with ClogP | nih.gov |

Advanced Statistical and Pattern Recognition Techniques

The exploration of structure-activity relationships (SAR) for this compound and its analogs is significantly enhanced by advanced statistical and pattern recognition techniques. These computational methods are essential for building robust Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate the chemical structure of compounds with their biological activities. nih.govscirp.org

QSAR studies on hydroxamic acid derivatives, the class to which this compound belongs, frequently employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comnih.gov CoMFA models evaluate the steric and electrostatic fields of a molecule, providing insights into how its shape and charge distribution influence activity. tandfonline.com For instance, a CoMFA model for urease-inhibiting hydroxamic acids indicated that the steric field accounted for 70% of the model's predictive power, with the electrostatic field contributing the remaining 30%. tandfonline.com CoMSIA expands on this by including additional descriptors such as hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, offering a more detailed view of the intermolecular interactions governing biological activity. tandfonline.com

Pattern recognition techniques, such as Principal Component Analysis (PCA) and Ascendant Hierarchical Classification (AHC), are used to analyze datasets of compounds and identify subgroups based on structural similarities or properties. scirp.orgjournalirjpac.com PCA helps to reduce the complexity of the data and identify the most important descriptors that explain the variance in biological activity across a series of compounds. scirp.org These statistical models are validated using metrics like the squared correlation coefficient (R²), cross-validated correlation coefficient (Q²), and F-test values to ensure their robustness and predictive capacity. nih.govscirp.org A high R² value (close to 1.0) indicates a good fit of the model to the data, while a high Q² value (typically >0.5) suggests good predictive ability. nih.govnih.gov For example, a 3D-QSAR study on hydroxamate analogs as histone deacetylase (HDAC) inhibitors reported a CoMSIA model with an R² of 0.987 and a Q² of 0.534, indicating a statistically significant and predictive model. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules at the atomic level. researchgate.net For this compound and its analogs, these methods provide critical insights into their three-dimensional structures, conformational flexibility, and interactions with biological targets. researchgate.netresearchgate.net Molecular dynamics (MD) simulations, in particular, allow researchers to observe the time-dependent motion of a ligand-receptor complex, revealing the stability of binding poses and the dynamic nature of intermolecular interactions over time. plos.org

MD simulations performed on complexes of HDAC inhibitors have demonstrated the stability of ligand binding within the active site. plos.org Analysis of parameters such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) during a simulation can indicate whether a ligand-protein complex remains stable or undergoes significant conformational changes. plos.org These simulations are invaluable for refining docked poses and understanding the dynamic aspects of molecular recognition that are not captured by static docking models. plos.orgacs.org

Ligand-Receptor Docking and Binding Affinity Predictions

Ligand-receptor docking is a cornerstone of computational drug design, used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a target protein. acs.orgresearchgate.net For analogs of this compound, a primary target is often histone deacetylase (HDAC), a zinc-dependent enzyme implicated in cancer. ontosight.ainih.govvnu.edu.vn Docking studies consistently show that the hydroxamic acid moiety (-CONHOH) is crucial, as it acts as a chelating agent, binding to the zinc ion in the catalytic site of the HDAC enzyme. nih.govvnu.edu.vn

The process involves placing various computer-generated conformations of the ligand into the receptor's active site and calculating a score that estimates the binding affinity. acs.org Lower binding energy scores typically indicate a more favorable interaction. nih.gov Studies on N-hydroxybenzamide derivatives targeting HDAC2 have revealed key interactions, such as hydrogen bonds with specific amino acid residues in the active site. nih.govbenthamdirect.com The binding affinity can be further refined using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations following molecular dynamics simulations. researchgate.net These computational predictions guide the synthesis of new analogs with improved potency by optimizing their fit and interactions within the target's binding pocket. nih.gov

Quantum Chemical Studies on Conformation and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties and conformational preferences of molecules like this compound. researchgate.netdergipark.org.tr These calculations provide detailed information on molecular geometry (bond lengths and angles), charge distribution, and molecular orbitals. dergipark.org.tr

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and stability of the molecule. dergipark.org.tr For example, DFT studies on a 4-hydroxy-benzamide derivative calculated a HOMO-LUMO gap of 4.39 eV. dergipark.org.tr Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, identifying likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. dergipark.org.tr

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The biological activity and solid-state structure of this compound analogs are heavily influenced by a network of intermolecular interactions. researchgate.net Hydrogen bonds are particularly significant. The amide (-NHCO-) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. researchgate.netoup.com In many hydroxybenzamides, an intramolecular hydrogen bond can form between the ortho-hydroxyl group and the carbonyl oxygen, which stabilizes a planar conformation. researchgate.net However, these groups also participate readily in intermolecular hydrogen bonding, often forming dimeric structures or extended chains in the crystal lattice, which connects molecules across centers of symmetry. researchgate.netoup.com

In addition to classical hydrogen bonds, the presence of a chlorine atom introduces the possibility of halogen bonding. mdpi.com A halogen bond is a non-covalent interaction where the chlorine atom acts as an electrophilic species (due to a region of positive electrostatic potential known as a σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom. iucr.orgresearchgate.net The directionality and strength of halogen bonds can play a crucial role in determining crystal packing and in molecular recognition at a receptor binding site. mdpi.com Studies of chloro-substituted benzamides have identified short intramolecular Cl···O contacts, which are interpreted as stabilizing halogen bonds. iucr.org The interplay between hydrogen and halogen bonding is a key factor in the supramolecular assembly of these compounds. mdpi.com

Derivatization Strategies for Enhancing Research Utility and Probe Development

Chemical Modifications of the N-Hydroxybenzamide Core

The N-hydroxybenzamide moiety is a key pharmacophore, and its modification can significantly impact the compound's biological activity.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For N-hydroxybenzamide derivatives, the introduction of various substituents on the aromatic ring can modulate properties like lipophilicity, electronic effects, and steric hindrance, which in turn affect interactions with biological targets.

For instance, the position and nature of halogen substituents can significantly alter the biological profile. In a series of N-(dichlorophenyl)-2-hydroxybenzamide derivatives, variations in halogen placement were shown to influence antimicrobial potency. Specifically, the presence of chlorine atoms at the 2,5-positions of the phenyl ring enhances lipophilicity, which may improve membrane permeability.

Furthermore, research on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives demonstrated that introducing different groups, such as thiophene (B33073) and benzo[d] Current time information in Bangalore, IN.ontosight.aidioxole, led to compounds with potent inhibitory activity against histone deacetylases (HDACs) and significant antiproliferative effects on cancer cell lines. nih.gov The exploration of hydrophobic substituents on the aniline (B41778) ring of salicylic (B10762653) acid-derived sulfonamides also highlighted the importance of these modifications in optimizing binding affinity to protein targets. nih.gov

| Compound/Derivative Class | Modification Strategy | Impact on Activity/Properties | Reference |

| N-(2,5-dichlorophenyl)-2-hydroxybenzamide | Variation in halogen substitutions | Enhanced antimicrobial potency and altered pharmacokinetic properties. | |

| N-hydroxy-4-(3-phenylpropanamido)benzamide | Introduction of thiophene and benzo[d] Current time information in Bangalore, IN.ontosight.aidioxole moieties | Potent HDAC inhibitory activity and antiproliferative effects. nih.gov | nih.gov |

| Salicylic acid-derived sulfonamides | Introduction of hydrophobic groups on the aniline ring | Optimized binding affinity to protein targets. nih.gov | nih.gov |

| 4-amino-thieno[2,3-d]-pyrimidines | Introduction of a 3-phenylpropyl side chain | 38-fold increase in potency against M. tuberculosis. mdpi.com | mdpi.com |

| Imidazo[1,2–a]pyridine-3-carboxamides | Addition of 6- or 7-Cl groups | Enhanced activity and metabolic stability. mdpi.com | mdpi.com |

The N-hydroxybenzamide core can be functionalized for bioconjugation, allowing it to be attached to other molecules like proteins or fluorescent dyes. This is critical for developing imaging probes and other research tools. For example, the synthesis of N-hydroxybenzamide derivatives can be adapted to include reactive handles suitable for click chemistry or other conjugation methods. fluorochem.co.uk

The development of hybrid molecules, where an N-hydroxybenzamide is linked to another pharmacophore, is a growing area of research. These hybrids can exhibit multi-modal activity, targeting different biological pathways simultaneously. researchgate.netresearchgate.net For instance, indirubin-based N-hydroxybenzamides have been designed as dual inhibitors of HDACs and other cancer-related targets. nih.gov

Synthetic Methodologies for Generating Novel Derivatives

The synthesis of 3-chloro-N-hydroxybenzamide and its derivatives typically starts from 3-chlorobenzoic acid and hydroxylamine (B1172632), using a coupling agent to form the amide bond. ontosight.ai From this basic scaffold, a wide array of derivatives can be generated through various synthetic strategies.

A common strategy for creating novel derivatives involves modifying the aromatic or heterocyclic parts of the molecule. This can be achieved by starting with different substituted benzoic acids or by introducing new aromatic or heterocyclic rings.

For example, novel N-hydroxybenzamides have been synthesized incorporating quinazolin-4(3H)-one moieties, which have shown significant cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net Similarly, the synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives involved creating a library of compounds with diverse aromatic and heterocyclic substitutions to explore their potential as HDAC inhibitors. nih.gov The reaction of salicylamide (B354443) with various acid chlorides in refluxing pyridine (B92270) is a common method to generate N-benzoyl-2-hydroxybenzamides. nih.gov

The synthesis of N-substituted benzamide (B126) derivatives as potential antitumor agents has been achieved by reacting various amines with benzoyl chlorides, leading to a diverse set of compounds for biological evaluation. researchgate.net

| Starting Material/Precursor | Reaction/Method | Resulting Derivative Class | Reference |

| 3-Chlorobenzoic acid and hydroxylamine | Amide coupling | This compound ontosight.ai | ontosight.ai |

| Salicylamide and various acid chlorides | Reaction in refluxing pyridine | N-benzoyl-2-hydroxybenzamides nih.gov | nih.gov |

| 4,5-dichloro-3-nitropyridin-2-amine and 4-hydroxybenzamides | SNAr substitution | 2-amino-3-nitro-4-phenoxypyridine derivatives nih.gov | nih.gov |

| 3,4-dichloroaniline and 3-chlorobenzoyl chloride | Amide formation with a base | 3-chloro-N-(3,4-dichlorophenyl)benzamide | |

| Indoline-based precursors | Hybridization with N-hydroxy propenamides | Indoline-based N-hydroxy propenamide hybrids researchgate.net | researchgate.net |

The synthesis of hybrid molecules involves combining the N-hydroxybenzamide scaffold with other biologically active moieties. This approach aims to create multifunctional molecules with enhanced therapeutic potential or novel research applications.

A notable example is the design and synthesis of indirubin-based N-hydroxybenzamides and N-hydroxypropenamides. nih.gov These hybrid compounds were developed using a fragment-based approach, combining structural features from known HDAC inhibitors like SAHA and mocetinostat. nih.gov Another study focused on creating hybrid molecules by linking N-hydroxybenzamides with quinazolin-4(3H)-ones, resulting in potent antitumor agents. researchgate.net The synthesis of aminobenzyloxyarylamide derivatives as selective κ opioid receptor antagonists also highlights the potential of creating hybrid structures with tailored pharmacological profiles. nih.gov

Analytical Derivatization Techniques for Characterization and Quantification

Analytical derivatization is often necessary for the accurate characterization and quantification of N-hydroxybenzamides and their metabolites, particularly in complex biological matrices. These techniques aim to improve the analyte's properties for specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Chemical derivatization can enhance volatility, improve thermal stability, and increase detection sensitivity. jfda-online.com For instance, silylation is a common technique to derivatize hydroxyl groups, making the compounds more suitable for GC analysis. chromatographyonline.com Acylation with fluorinated anhydrides can improve chromatographic separation and enhance the response of electron capture detectors. jfda-online.com

For LC-MS analysis, derivatization can improve ionization efficiency and provide characteristic fragmentation patterns for sensitive and specific detection. A novel derivatization reagent, 4-bromo-N-methylbenzylamine, has been developed for the analysis of carboxylic acids, which could be adapted for N-hydroxybenzamides, facilitating their detection by positive electrospray ionization tandem mass spectrometry. nih.gov The bromine in the reagent provides a distinct isotopic pattern, aiding in the clear identification of the derivatized species. nih.gov

| Analytical Technique | Derivatization Reagent/Method | Purpose of Derivatization | Reference |

| GC-MS | Silylation (e.g., BSTFA) | Increase volatility and thermal stability. jfda-online.comchromatographyonline.com | jfda-online.comchromatographyonline.com |

| GC-MS | Acylation (e.g., fluorinated anhydrides) | Improve chromatographic properties and detector response. jfda-online.com | jfda-online.com |

| LC-MS/MS | 4-bromo-N-methylbenzylamine with EDC coupling | Enhance positive ESI ionization and provide a unique isotopic signature for identification. nih.gov | nih.gov |

| MALDI-MS | 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Increase signal-to-noise ratios for sensitive detection of primary amines and hydroxyl groups. mdpi.com | mdpi.com |

Strategies for Improved Chromatographic Separation (e.g., Gas Chromatography-Mass Spectrometry)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. research-solution.com However, direct analysis of polar compounds like this compound by GC can be challenging due to their low volatility and potential for thermal degradation at the high temperatures used in the GC injector and column. jfda-online.com Derivatization is a crucial step to overcome these limitations by converting the polar N-hydroxy and amide functional groups into less polar, more volatile, and more thermally stable derivatives. research-solution.comjfda-online.com The primary strategies for the derivatization of this compound for GC-MS analysis are silylation and acylation. jfda-online.comlabinsights.nl

Silylation

Silylation is the most widely used derivatization method for GC analysis. research-solution.com It involves the replacement of active hydrogens, such as those in the hydroxyl and amide groups of this compound, with a trimethylsilyl (B98337) (TMS) or other alkylsilyl group. research-solution.com This substitution reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and thereby increases its volatility. research-solution.com

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful trimethylsilyl donor that reacts readily with a wide range of polar functional groups. damascusuniversity.edu.sy It is often used with a catalyst like trimethylchlorosilane (TMCS). mdpi.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): This reagent is highly volatile, which is advantageous in trace analysis as its byproducts are less likely to interfere with the detection of the analyte. nih.gov

N,O-Bis(trimethylsilyl)acetamide (BSA): Another common silylating agent with reactivity similar to BSTFA. uaic.ro

The derivatization of this compound with a silylating reagent like BSTFA would proceed by replacing the hydrogen atoms on both the hydroxyl and the amide nitrogen with TMS groups, yielding a more volatile compound suitable for GC-MS analysis. damascusuniversity.edu.syresearchgate.net

Acylation

Acylation is another effective derivatization strategy that involves the introduction of an acyl group (e.g., acetyl, propionyl, or benzoyl) into the molecule. labinsights.nl This is typically achieved by reacting the analyte with an acid anhydride (B1165640) or an acyl chloride. labinsights.nl For this compound, the N-hydroxy group is the primary site of acylation. The resulting ester is more volatile and thermally stable than the parent compound.

Common acylating reagents include:

Heptafluorobutyric anhydride (HFBA): This reagent introduces a fluorinated acyl group, which not only increases volatility but also significantly enhances the sensitivity of detection when using an electron capture detector (ECD). csqanalytics.com

Trifluoroacetic anhydride (TFAA): Similar to HFBA, TFAA also forms fluorinated derivatives that are highly volatile and suitable for ECD detection. damascusuniversity.edu.sy

Acetyl Chloride and Benzoyl Chloride: These reagents can also be used for acylation, yielding acetylated or benzoylated derivatives with improved chromatographic properties. nih.gov

Table 1: Derivatization Reagents for Enhanced GC-MS Analysis of this compound

| Derivatization Strategy | Reagent | Target Functional Group(s) | Key Advantages |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Hydroxy, Amide | Increases volatility and thermal stability. research-solution.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-Hydroxy, Amide | Highly volatile byproducts, suitable for trace analysis. nih.gov | |

| Acylation | Heptafluorobutyric anhydride (HFBA) | N-Hydroxy | Increases volatility and enhances detection by ECD. csqanalytics.com |

| Trifluoroacetic anhydride (TFAA) | N-Hydroxy | Forms highly volatile derivatives. damascusuniversity.edu.sy |

Methods for Enhanced Spectroscopic Detection and Sensitivity

For analytical techniques that rely on spectroscopic detection, such as UV-Vis or fluorescence spectroscopy, derivatization can be employed to enhance the signal response and, consequently, the sensitivity of the method. mdpi.com This is particularly useful when the intrinsic molar absorptivity or quantum yield of the analyte is low.

Complexation for UV-Vis Detection

Hydroxamic acids, the functional class to which this compound belongs, are known to form colored complexes with certain metal ions, most notably iron(III). openaccessjournals.com This reaction can be exploited for quantitative analysis using UV-Visible spectrophotometry. The formation of the iron(III)-hydroxamate complex results in a product with strong absorbance in the visible region of the electromagnetic spectrum (typically around 400-600 nm), where the parent compound does not absorb. openaccessjournals.comnih.gov The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the hydroxamic acid, forming the basis of a sensitive colorimetric assay. uaic.ro

Fluorescent Labeling

To enhance detection by fluorescence spectroscopy, a highly sensitive technique, a fluorescent tag or fluorophore can be chemically attached to this compound. mdpi.com This is achieved using a derivatizing agent that contains a fluorescent moiety and a reactive group that can covalently bind to the analyte. For this compound, the N-hydroxy group is a potential site for such derivatization.

Common fluorescent labeling reagents include:

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): This reagent reacts with hydroxyl groups to form highly fluorescent sulfonamide esters.

9-Fluorenylmethyl chloroformate (FMOC-Cl): This is another common reagent used to derivatize hydroxyl and amino groups, yielding derivatives with strong fluorescence. researchgate.net

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): This reagent can react with hydroxyl groups to produce fluorescent derivatives. tcichemicals.com

The resulting fluorescent derivative of this compound can then be separated, for instance by High-Performance Liquid Chromatography (HPLC), and detected with high sensitivity using a fluorescence detector. nih.govmeasurlabs.com

Table 2: Derivatization Strategies for Enhanced Spectroscopic Detection of this compound

| Detection Method | Derivatization Strategy | Reagent/Principle | Key Advantages |

|---|---|---|---|

| UV-Vis Spectroscopy | Complexation | Iron(III) Chloride | Forms a colored complex with strong absorbance in the visible region, enabling colorimetric quantification. openaccessjournals.comnih.gov |

| Fluorescence Spectroscopy | Fluorescent Labeling | Dansyl Chloride | Introduces a highly fluorescent tag, significantly increasing detection sensitivity in HPLC-fluorescence methods. |

| Fluorescent Labeling | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Creates a stable, fluorescent derivative for sensitive detection. researchgate.net |

Advanced Research Applications and Future Perspectives for 3 Chloro N Hydroxybenzamide in Chemical Biology

Exploration of Novel Bioactivities Beyond Established Roles

While N-hydroxybenzamides are well-known as structural motifs in histone deacetylase (HDAC) inhibitors, the 3-chloro-N-hydroxybenzamide scaffold holds potential for a wider range of biological activities. nih.govnih.gov Research into related structures has revealed diverse therapeutic possibilities. For instance, a derivative, 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH), has been identified as a selective inhibitor of lysine-specific histone demethylase 1A (LSD1) and also functions as an iron-chelating agent, demonstrating a dual anticancer action. nih.gov This suggests that the core benzamide (B126) structure can be adapted to target different metalloenzymes or biological pathways.

Furthermore, the broader class of salicylamide (B354443) derivatives, which share structural similarities, has been investigated for broad-spectrum antiviral activities against a range of RNA and DNA viruses. nih.gov Salicylic (B10762653) acid derivatives have also been synthesized and evaluated for antifungal properties against pathogenic Candida species. mdpi.com These findings encourage the exploration of this compound and its analogs for novel applications in infectious diseases by screening them against various pathogens and elucidating their mechanisms of action. The exploration of these compounds could lead to the identification of novel therapeutic agents with unique biological targets.

Integration with High-Throughput Screening in Academic Discovery Programs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.govsouthernresearch.org Academic discovery programs leverage HTS to identify "hit" compounds that can serve as starting points for drug development. Compound libraries used in these programs often contain diverse chemical scaffolds, including structures like this compound.

The process begins with the development of a robust and automated assay, which can be biochemical (e.g., measuring enzyme inhibition) or cell-based (e.g., measuring cell viability or a specific cellular response). southernresearch.org The compound library is then screened to identify molecules that produce a desired effect. Machine learning and chemoinformatic tools are increasingly used to analyze the vast datasets generated by HTS, helping to prioritize hits, identify structure-activity relationships, and guide the design of more potent and selective compounds. nih.gov The integration of scaffolds like this compound into these screening libraries provides an opportunity to uncover unexpected biological activities and initiate new drug discovery projects.

Table 2: Workflow for High-Throughput Screening in Academic Discovery

| Step | Description | Key Considerations |

| 1. Assay Development | Design and validate a robust, automated assay for the biological target of interest. | Sensitivity, specificity, and scalability (e.g., 384- or 1536-well plates). |

| 2. Library Screening | Test a large collection of compounds (including diverse scaffolds like N-hydroxybenzamides) in the primary assay. | Compound concentration, data acquisition, and quality control. |

| 3. Hit Confirmation | Re-test initial "hits" to confirm their activity and rule out false positives. | Dose-response curves to determine potency (e.g., IC50 or EC50). |

| 4. Hit-to-Lead Optimization | Use medicinal chemistry and computational modeling to improve the potency, selectivity, and drug-like properties of confirmed hits. | Analysis of structure-activity relationships (SAR). |

Computational Design and Predictive Modeling for De Novo Compound Generation

Computational chemistry and artificial intelligence are revolutionizing de novo drug design, which aims to generate novel molecular structures with desired properties from scratch. researchgate.netnih.gov Deep generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from large databases of known molecules to create new chemical entities. nih.gov

In this context, a fragment like this compound can serve as a seed or a building block in computational design strategies. Reinforcement learning frameworks can be employed to optimize the generated molecules for specific objectives, such as high binding affinity to a protein target, good drug-likeness, and ease of synthesis. nih.govarxiv.org These models can explore a vast chemical space to design novel compounds that incorporate the key features of the starting fragment while introducing new functionalities to enhance a specific biological activity. This approach accelerates the design-synthesize-test cycle, making the discovery of new drug candidates more efficient. arxiv.org

Table 3: Comparison of Computational Approaches for De Novo Design

| Approach | Methodology | Application |

| Fragment-Based Growth | Computationally "grows" new molecules from a starting fragment by adding atoms or functional groups. | Optimizing a known scaffold for a specific target. |

| Variational Autoencoders (VAEs) | An unsupervised neural network that learns a compressed representation of molecular structures and can generate new molecules by sampling from this latent space. nih.gov | Exploring novel chemical space around a known active compound class. |

| Generative Adversarial Networks (GANs) | A pair of neural networks (a generator and a discriminator) that compete to generate realistic and novel molecules. | Creating diverse libraries of drug-like molecules. |

| Reinforcement Learning (RL) | An agent learns to build molecules step-by-step, receiving rewards for generating structures with desirable properties (e.g., high predicted activity, low toxicity). nih.gov | Multi-objective optimization of lead compounds. |

Development of Advanced Methodologies for Studying Mechanistic Pathways

Understanding the precise mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent or a research tool. For compounds like this compound, a multi-faceted approach is required to elucidate their mechanistic pathways.